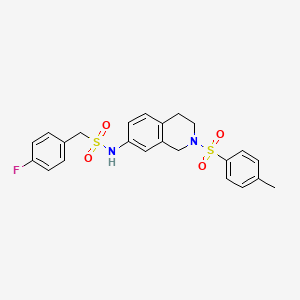

1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S2/c1-17-2-10-23(11-3-17)32(29,30)26-13-12-19-6-9-22(14-20(19)15-26)25-31(27,28)16-18-4-7-21(24)8-5-18/h2-11,14,25H,12-13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYPNCLJEKFXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.

Introduction of the Tosyl Group: Tosylation of the tetrahydroisoquinoline core is performed using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Fluorophenyl Group: This step involves the coupling of the tosyl-protected tetrahydroisoquinoline with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Formation of the Methanesulfonamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or tosyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds, including this sulfonamide, exhibit significant antimicrobial properties. Studies have shown that compounds structurally related to this sulfonamide can inhibit the growth of various bacterial strains. For example:

- In vitro assays demonstrated that these compounds disrupt bacterial cellular processes, leading to effective inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A notable study highlighted its potential to act as a selective phosphodiesterase inhibitor, which modulates cyclic adenosine monophosphate (cAMP) levels:

- Mechanism of Action : By increasing cAMP levels, the compound can reduce inflammatory responses in animal models .

Antitumor Activity

The tetrahydroisoquinoline scaffold is recognized for its anticancer potential. Research has indicated that this compound can induce apoptosis in cancer cells:

- Case Study : A study on related tetrahydroisoquinoline derivatives showed effectiveness in inhibiting tumor growth in mouse models of breast cancer .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that this compound exhibits favorable bioavailability characteristics:

- Bioavailability : Related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats, suggesting potential for therapeutic applications .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several case studies have evaluated the efficacy of this compound in treating various diseases:

- Autoimmune Diseases : A study reported that tetrahydroisoquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses .

- Cancer Treatment : Another research effort focused on the compound's ability to inhibit tumor cell proliferation. Results showed that treatment with related compounds led to a marked decrease in tumor size in xenograft models .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the tosyl and methanesulfonamide groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide ()

- Core Structure: Tetrahydroisoquinoline with a sulfonamide group.

- Key Differences :

- Substituents : The trifluoroacetyl group (electron-withdrawing) replaces the tosyl group, altering electronic density and binding affinity.

- Aryl Group : A 2-fluorophenyl with a cyclopropylethyl side chain vs. the target’s 4-fluorophenyl.

- Implications : The cyclopropylethyl side chain may enhance membrane permeability, while the trifluoroacetyl group could reduce metabolic stability compared to the tosyl group .

ABD-110: N-Methyl-N-(1-(7-Phenoxy-1,2,3,4-Tetrahydroisoquinoline-2-Carbonyl)-1H-Pyrazol-3-yl)Methanesulfonamide ()

- Core Structure: Pyrazole linked to a tetrahydroisoquinoline via a carbonyl group.

- Key Differences: Sulfonamide Placement: Methanesulfonamide on pyrazole vs. the target’s linkage to tetrahydroisoquinoline. Substituents: Phenoxy group at position 7 vs. tosyl at position 2.

1-(4-Fluorophenyl)-N-(2-Methylpropyl)Methanesulfonamide ()

- Core Structure: Simplified methanesulfonamide without a tetrahydroisoquinoline scaffold.

- Key Differences :

- Molecular Weight : 245.31 vs. the target’s higher molecular weight (estimated >400 Da).

- logP : 2.2962 (moderate lipophilicity) vs. the target’s likely higher logP due to aromatic and tosyl groups.

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Key Observations :

- The target compound’s higher logP suggests enhanced lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.

- Increased hydrogen bond acceptors in ABD-110 and the target compound may improve protein binding but complicate pharmacokinetics .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide represents a significant structural motif in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Structural Overview

This compound features a tetrahydroisoquinoline core, which is known for its presence in various bioactive compounds. The incorporation of a tosyl group enhances the compound's reactivity and solubility, while the 4-fluorophenyl moiety may contribute to its interaction with biological targets.

Antitumor Properties

Research indicates that derivatives of tetrahydroisoquinolines exhibit antitumor activity . For instance, compounds similar to the one have shown efficacy in inducing apoptosis and cell cycle arrest in cancer cells. A notable study demonstrated that related tetrahydroquinoline derivatives could inhibit the Akt signaling pathway, which is crucial for tumor growth and survival .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antibacterial Activity

The antibacterial properties of tetrahydroisoquinoline derivatives are also noteworthy. Compounds structurally related to the target compound have been shown to possess significant antibacterial effects against various strains of bacteria .

- Target Bacteria : Studies have highlighted activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methodologies that facilitate high yields and selectivity. One such method involves a diastereoselective reaction of ortho-tosylaminophenyl-substituted precursors with cyanoalkenes, yielding products with excellent diastereomeric ratios .

| Synthesis Method | Yield (%) | Diastereoselectivity |

|---|---|---|

| Method A | 96 | >20:1 |

| Method B | 80 | 15:1 |

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

- Anticancer Activity : In vitro studies on similar compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating promising potential for further development .

- Antimicrobial Efficacy : A derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide?

Methodological Answer: Synthesis optimization requires:

- Multi-step route design : Begin with tetrahydroisoquinoline core formation via catalytic hydrogenation of aniline derivatives, followed by sulfonamide coupling using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate purity .

- Yield enhancement : Adjust solvent polarity (e.g., DCM for sulfonylation; THF for cyclization) and temperature (0–25°C for sulfonyl group introduction to avoid side reactions) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic analysis : Combine H/C NMR to verify substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm; sulfonamide SO signals at ~3.3–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and isotopic patterns matching fluorine and sulfur content .

- HPLC purity assessment : Use a C18 column with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Screen against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors due to tetrahydroisoquinoline similarity to natural alkaloids) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Modular substitutions : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO) on the fluorophenyl ring to assess electronic effects on binding .

- Bioisosteric replacement : Replace the tosyl group with ethylsulfonyl or cyclopropanecarbonyl moieties to alter steric and solubility properties .

- In vitro profiling : Compare IC values across analogs using dose-response curves in target-specific assays (e.g., kinase panels) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, temperature, cell passage number) .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Structural analysis : Perform X-ray crystallography or molecular docking to validate binding poses and rule out conformational artifacts .

Q. How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Kinetic studies : Measure enzyme inhibition constants () via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

- Gene expression profiling : Conduct RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

- In vivo validation : Use knockout mouse models or siRNA silencing to confirm target relevance in disease models .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS .

- Tissue distribution analysis : Use radiolabeled compound (e.g., C) to track accumulation in target organs .

- Species-specific testing : Compare results in humanized models vs. standard rodents to account for metabolic differences .

Q. How can crystallographic data enhance understanding of its molecular interactions?

Methodological Answer:

- X-ray diffraction : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase II) to resolve binding site geometry .

- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for further functionalization .

- Comparative analysis : Overlay crystal structures of analogs to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.